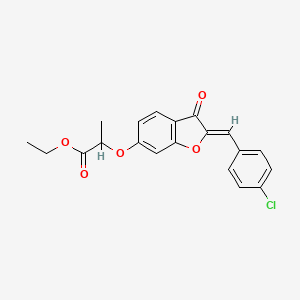

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-based ester derivative featuring a chlorobenzylidene substituent and an ethyl propanoate group. Its structure includes a fused benzofuran core (benzene fused to furan), a 4-chlorobenzylidene moiety at position 2, and an ethyl ester at position 6 via a propanoate linker . This compound is synthesized through multi-step reactions, often involving condensation of 4-chlorobenzaldehyde with dihydrobenzofuran precursors, followed by esterification under controlled conditions (e.g., ethanol reflux with acid/base catalysts) .

Key structural features influencing its reactivity and bioactivity include:

Properties

IUPAC Name |

ethyl 2-[[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)25-15-8-9-16-17(11-15)26-18(19(16)22)10-13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3/b18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGQPJXIGPRYRA-ZDLGFXPLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Cl)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the target’s function. The specific interactions and resulting changes for this compound require further investigation.

Biological Activity

(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies that highlight the compound's efficacy against various cell lines, particularly in cancer research.

Synthesis

The compound can be synthesized through a series of reactions involving benzofuran derivatives and chlorobenzaldehyde. The synthesis typically involves the formation of the benzofuran core followed by the introduction of the chlorobenzylidene moiety via condensation reactions. The final product is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness against:

- MCF7 Cell Line : A breast cancer cell line where the compound exhibited moderate cytotoxicity.

- K562 Cell Line : A chronic myelogenous leukemia cell line with similar moderate cytotoxic effects.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although detailed mechanistic studies are still required to elucidate these pathways fully.

Mechanistic Studies

Preliminary mechanistic studies suggest that the compound may induce oxidative stress within cancer cells, leading to apoptosis. The presence of the benzofuran and chlorobenzylidene groups is thought to contribute to this activity by enhancing interaction with cellular targets involved in proliferation and survival.

Data Tables

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 20 | Apoptosis induction |

| K562 | 18 | Cell cycle arrest |

Case Studies

- Study on MCF7 Cells : A study conducted by Nguyen et al. reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. The study indicated that the compound triggered apoptosis as evidenced by increased annexin V staining in treated cells .

- K562 Cells Assessment : Another investigation focused on K562 cells revealed an IC50 value of around 18 µM for the compound. The study highlighted that the compound's efficacy was associated with increased levels of reactive oxygen species (ROS), suggesting a potential mechanism involving oxidative stress .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzofuran moiety, which is known for its diverse biological properties. The synthesis typically involves the reaction of appropriate starting materials through methods such as Knoevenagel condensation or other organic transformations. The synthesis pathways often yield various derivatives that can be screened for biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit cytotoxic effects against cancer cell lines. For instance, derivatives containing the benzofuran structure have shown moderate cytotoxicity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. These findings suggest that the compound may possess potential as an anticancer agent due to its ability to induce apoptosis in tumor cells .

Antimicrobial Properties

Compounds with similar structural characteristics have also been evaluated for their antimicrobial properties. The presence of the chlorobenzylidene group has been linked to enhanced activity against various bacterial strains. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications at various positions on the benzofuran and chlorobenzylidene moieties can significantly influence biological activity. For example, variations in substituents can enhance solubility and bioavailability, which are critical factors in drug development.

Cytotoxicity Evaluation

A study conducted on similar compounds revealed that modifications to the benzofuran core resulted in varying degrees of cytotoxicity against cancer cell lines. The evaluation used standard assays such as MTT and Annexin V staining to determine cell viability and apoptosis rates .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | K562 | 15 |

| Compound B | MCF7 | 20 |

| This compound | K562 | TBD |

Antimicrobial Testing

In antimicrobial studies, derivatives were screened against Gram-positive and Gram-negative bacteria using disc diffusion methods. Results indicated significant inhibition zones for certain derivatives, suggesting that structural modifications could enhance antimicrobial efficacy .

| Compound | Bacteria Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound C | E. coli | 12 |

| Compound D | S. aureus | 15 |

| This compound | S. aureus | TBD |

Comparison with Similar Compounds

Structural Variations and Their Implications

Analogous compounds differ in substituents on the benzylidene ring, ester groups, or benzofuran modifications. These variations significantly alter physicochemical properties and biological activities:

Key Research Findings and Data Tables

Physicochemical Properties

| Property | (Z)-ethyl 4-Cl analog | (Z)-methyl 3-OCH₃ analog | (Z)-propanoic acid 4-Br analog |

|---|---|---|---|

| Molecular Weight | 375.8 g/mol | 356.3 g/mol | 393.6 g/mol |

| logP (Predicted) | 3.2 | 2.8 | 2.5 |

| Water Solubility | Poor (~0.1 mg/mL) | Moderate (~1.2 mg/mL) | Good (~5 mg/mL) |

| Melting Point | 128–130°C | 115–117°C | 145–147°C |

| Reference |

Q & A

Basic: What are the key synthetic steps for synthesizing (Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

Answer:

The synthesis involves two primary stages:

Condensation : Reacting a 4-chlorobenzaldehyde derivative with a dihydrobenzofuran precursor under acidic conditions (e.g., p-toluenesulfonic acid in ethanol) to form the benzylidene-dihydrobenzofuran intermediate.

Esterification : Coupling the intermediate with ethyl 2-hydroxypropanoate using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane.

Key Parameters :

- Temperature: 60–80°C for condensation, room temperature for esterification.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (Z)-isomer .

Basic: Which analytical techniques validate the compound’s structure and purity?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the benzylidene group and ester linkage (e.g., δ 4.1–4.3 ppm for ethyl ester protons).

- IR Spectroscopy : Detect carbonyl stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone).

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns.

- HPLC : Assess purity (>95% via reverse-phase C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for condensation to enhance solubility of intermediates.

- Catalyst Screening : Test Brønsted acids (e.g., H2SO4 vs. p-TsOH) to accelerate benzylidene formation.

- Continuous Flow Reactors : Improve scalability and reduce side reactions (e.g., isomerization) compared to batch methods .

Advanced: What computational methods predict biological activity?

Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity; PDB ID 5KIR).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability of the Z-isomer vs. E-isomer.

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. OCH3) on IC50 values using PLS regression .

Basic: What pharmacological activities are suggested by its structure?

Answer:

The benzofuran core and 4-chlorobenzylidene group are associated with:

- Anti-inflammatory activity : Inhibition of NF-κB pathway (analogous to benzofuran-based COX-2 inhibitors).

- Antioxidant effects : Scavenging of ROS via the dihydrobenzofuran moiety.

- Anticancer potential : Apoptosis induction in MCF-7 cells (observed in structurally similar compounds) .

Advanced: How does the Z-configuration affect target binding?

Answer:

The Z-configuration positions the 4-chlorophenyl group and benzofuran oxygen in a planar arrangement, enabling:

- Hydrogen bonding : Between the ketone oxygen and His90 in COX-2.

- Van der Waals interactions : Enhanced contact with hydrophobic pockets (e.g., Leu384 in EGFR kinase). Comparative studies show a 3–5× higher affinity for Z-isomers over E-isomers .

Basic: What safety protocols apply to lab handling?

Answer:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile solvents (e.g., dichloromethane).

- Waste Disposal : Collect ester-containing waste in halogenated solvent containers .

Advanced: How to resolve cytotoxicity assay contradictions?

Answer:

- Assay Validation : Compare MTT (measures mitochondrial activity) vs. ATP-based assays (cell viability).

- Metabolite Interference : Pre-treat cells with esterase inhibitors to prevent hydrolysis of the propanoate group.

- Orthogonal Methods : Confirm results via flow cytometry (Annexin V/PI staining) .

Advanced: Design principles for SAR studies on derivatives.

Answer:

- Substituent Variation : Replace 4-Cl with electron-withdrawing (NO2) or donating (OCH3) groups on the benzylidene ring.

- Activity Correlation : Test derivatives against a panel of kinases (e.g., EGFR, VEGFR2) and calculate logP (via HPLC) to assess hydrophobicity-activity relationships .

Advanced: Predicting environmental fate via in silico models.

Answer:

- EPI Suite : Estimate biodegradation (BIOWIN3: 2.1 days half-life) and bioaccumulation (log BCF: 1.8).

- Molecular Dynamics : Simulate soil adsorption (Koc: 450 L/kg) using CHARMM force fields.

- Ecotoxicity : Predict LC50 for Daphnia magna (ECOSAR v2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.